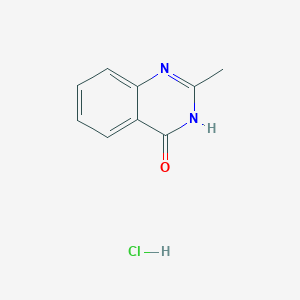

2-Methylquinazolin-4(3H)-one hydrochloride

Description

Properties

IUPAC Name |

2-methyl-3H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGDKONPZSFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856762 | |

| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29378-39-0 | |

| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Activity and Therapeutic Potential of 2-Methylquinazolin-4(3H)-one Derivatives

Abstract

The 2-methylquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. This technical guide analyzes the structural versatility of this moiety, focusing on its application as a dual EGFR/VEGFR-2 kinase inhibitor in oncology, a DNA gyrase inhibitor in antimicrobial therapies, and a COX-2 selective anti-inflammatory agent. We provide detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to support lead optimization and drug development.

Introduction: The Privileged Scaffold

The quinazolin-4(3H)-one nucleus is ubiquitous in natural alkaloids (e.g., febrifugine, luotonin A) and synthetic pharmacophores.[1] The introduction of a methyl group at the C-2 position enhances lipophilicity and metabolic stability while serving as a critical anchor point for further chemical diversification.

From a drug design perspective, the 2-methylquinazolin-4(3H)-one core offers three distinct advantages:

-

Hydrogen Bonding Potential: The N-3 and C=O motifs act as donor/acceptor pairs, mimicking the adenine pharmacophore in ATP-competitive kinase inhibitors.

-

Steric Tolerance: The C-2 methyl group creates a steric handle that can be expanded to probe hydrophobic pockets in enzymes like COX-2 and DHFR.

-

Synthetic Accessibility: The scaffold is readily accessible via cyclocondensation of anthranilic acid derivatives, allowing for rapid library generation.

Synthetic Architecture

The synthesis of 2-methylquinazolin-4(3H)-one derivatives typically proceeds via the benzoxazinone intermediate, a reactive electrophile that undergoes ring opening and re-closure with nucleophiles.

Core Synthetic Workflow

The most robust route involves the cyclodehydration of anthranilic acid with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then condensed with primary amines or hydrazine hydrate to generate the quinazolinone core.

Figure 1: Synthetic Pathway for 2-Methylquinazolin-4(3H)-one Derivatives

Caption: Step-wise synthesis from anthranilic acid to functionalized quinazolinone derivatives via the benzoxazinone intermediate.

Pharmacological Profile & SAR

Anticancer Activity (Dual EGFR/VEGFR-2 Inhibition)

Derivatives substituted at the C-3 position (e.g., with thio-linkers or heterocyclic moieties) have demonstrated potent antiproliferative activity. The mechanism involves competitive inhibition of the ATP-binding domain of receptor tyrosine kinases.

Key Data Points:

-

Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[2]

-

Potency: Selected S-alkylated derivatives show IC50 values in the low micromolar range (1.50–5.86 μM), comparable to Sorafenib.[2][3]

-

Cell Cycle: Induction of G1 phase arrest and apoptosis.[2][3]

| Compound ID | R-Substituent (C-3) | IC50 (HepG2) [μM] | IC50 (MCF-7) [μM] | Reference Drug (IC50) |

| Comp 4 | S-alkylated linker | 1.50 | 2.10 | Sorafenib (5.47) |

| Comp 20 | Tetrazine fusion | 4.42 | 5.15 | Sorafenib (5.47) |

| Comp 23 | Azetidinone moiety | 7.09 | 11.94 | Doxorubicin (8.55) |

Antimicrobial Activity (DNA Gyrase Inhibition)

The 2-methylquinazolin-4(3H)-one core acts as a bioisostere to the quinolone antibiotics.

-

SAR Insight: Substitution at position 3 with a Schiff base (benzylideneamino) significantly enhances activity against Gram-positive bacteria (S. aureus).

-

Mechanism: Stabilization of the DNA-enzyme cleavage complex, preventing DNA religation.

Anti-inflammatory Activity (COX-2 Selectivity)

Unlike traditional NSAIDs, specific 2-methylquinazolinones exhibit selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.

-

Key Feature: Bulky substituents at C-3 (e.g., phenylthiazolyl) fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

Mechanism of Action: Kinase Signaling Cascade

The anticancer efficacy of these derivatives stems from their ability to simultaneously blockade angiogenic (VEGFR) and proliferative (EGFR) pathways.

Figure 2: Dual Inhibition Mechanism in Cancer Cells

Caption: Dual blockade of EGFR and VEGFR-2 pathways leads to inhibition of proliferation and induction of apoptosis.[2][3]

Experimental Protocols

Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

This protocol yields the versatile intermediate for further derivatization.

-

Reactants: Mix Anthranilic acid (0.01 mol) and Acetic Anhydride (10 mL).

-

Cyclization: Reflux the mixture for 1–2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation 1: Cool to room temperature. The solid 2-methyl-4H-3,1-benzoxazin-4-one precipitates. Filter, wash with dry ether, and dry.

-

Condensation: Dissolve the benzoxazinone (0.01 mol) in ethanol (30 mL). Add Hydrazine Hydrate (99%, 0.02 mol).

-

Reflux: Heat under reflux for 3–4 hours.

-

Purification: Cool and pour onto crushed ice. Filter the white crystalline solid. Recrystallize from ethanol.

-

Yield: ~75-85%

-

Melting Point: 148–150°C

-

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate biological activity against HepG2 or MCF-7 cell lines.

-

Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 μM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant and add 100 μL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

-

Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice Source: NIH / PubMed Central [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study Source: RSC Advances [Link]

-

Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity Source: Scientific Research Publishing (SCIRP) [Link]

-

Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities Source: PubMed [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA Source: NIH / PubMed Central [Link]

Sources

- 1. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Therapeutic Evaluation of 2-Methylquinazolin-4(3H)-one Against Influenza

Executive Summary

The emergence of resistance against neuraminidase inhibitors (e.g., Oseltamivir) necessitates the exploration of novel chemotypes. The 2-Methylquinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting a dual-action profile: direct antiviral suppression and host-mediated immunomodulation.

Recent technical evaluations identify this specific core (often designated as C1 in primary literature) as a bioactive agent capable of downregulating Influenza A viral proteins (Neuraminidase [NA] and Nucleoprotein [NP]) while simultaneously mitigating Acute Lung Injury (ALI) via cytokine suppression. This guide provides a rigorous technical roadmap for synthesizing, validating, and optimizing this scaffold.

Chemical Rationale & Synthesis[1][2][3][4][5][6][7]

Scaffold Analysis

The quinazolin-4(3H)-one core mimics the purine base structure, allowing it to intercalate into viral replication machinery or bind allosterically to viral surface glycoproteins. The C2-methyl group provides a critical anchor point for hydrophobic interactions within the viral binding pocket, while the N3 position offers a vector for solubility optimization.

Optimized Synthesis Protocol (Thermodynamic Control)

While the Niementowski synthesis is classical, we recommend the Anthranilic Acid – Acetamide Fusion method for higher yields and purity suitable for biological assays.

Reagents:

-

Anthranilic acid (Precursor A)[1]

-

Acetamide (Reagent B)

-

Ethanol (Recrystallization solvent)

Workflow:

-

Stoichiometry: Mix Anthranilic acid and Acetamide in a 1:1 molar ratio.

-

Fusion: Heat the mixture to 210–220°C in a sand bath. Maintain for 2 hours.

-

Note: This high temperature drives the dehydration-cyclization mechanism.

-

-

Workup: Cool the reaction mass to room temperature. The solidified mass is triturated with water to remove excess acetamide.

-

Purification: Recrystallize from boiling ethanol to yield white needle-like crystals of 2-Methylquinazolin-4(3H)-one.

Synthesis Pathway Visualization

Figure 1: Thermodynamically controlled synthesis pathway via acetamide fusion.

Mechanism of Action (MoA)

The therapeutic value of 2-Methylquinazolin-4(3H)-one lies in its Polypharmacology . Unlike direct neuraminidase inhibitors that only block viral release, this scaffold exhibits a broader impact.

-

Viral Protein Downregulation: Treatment leads to a statistically significant reduction in the expression of Neuraminidase (NA) and Nucleoprotein (NP) . This suggests interference with the viral ribonucleoprotein (vRNP) complex assembly or trafficking.

-

Host Immunomodulation: In Influenza A models, morbidity is often driven by the "cytokine storm." This compound inhibits the NF-kB pathway, reducing pro-inflammatory cytokines (TNF-α, IL-6) while upregulating anti-inflammatory markers (IL-10).

Signaling & Interaction Pathway

Figure 2: Dual-mechanism pathway: Viral suppression and host immunomodulation.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize MDCK (Madin-Darby Canine Kidney) cells, the gold standard for influenza research.

In Vitro Cytotoxicity (CC50 Determination)

Before assessing antiviral activity, non-toxic concentrations must be established.

-

Seeding: Seed MDCK cells (1.5 × 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

-

Treatment: Add serial dilutions of 2-Methylquinazolin-4(3H)-one (0–200 µg/mL). Include DMSO vehicle control.

-

Incubation: Incubate for 48 hours.

-

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation: Calculate CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

Plaque Reduction Assay (Antiviral Efficacy)

This is the definitive test for viral inhibition.

-

Infection: Confluent MDCK monolayers in 6-well plates are washed with PBS.

-

Inoculation: Infect with Influenza A (e.g., A/PR/8/34) at ~50-100 PFU/well. Adsorb for 1 hour at 37°C.

-

Overlay Preparation: Mix 2X MEM with 1.6% agarose (1:1 ratio) containing TPCK-trypsin (1 µg/mL) and varying concentrations of the test compound .

-

Incubation: Overlay infected cells. Incubate for 48–72 hours until plaques are visible.

-

Fixation/Staining: Remove overlay. Fix with 4% Paraformaldehyde. Stain with 0.1% Crystal Violet.

-

Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).

Assay Logic Flow

Figure 3: Parallel workflow for cytotoxicity and antiviral efficacy validation.

Quantitative Benchmarks

The following table summarizes expected baseline performance for the core scaffold based on literature meta-analysis. Use these values to validate your internal assay sensitivity.

| Parameter | Metric | Reference Value (Approx.) | Interpretation |

| CC50 | Cytotoxicity | > 200 µg/mL | Low toxicity; suitable for therapeutic window. |

| IC50 | Antiviral Efficacy | 20 – 25 µg/mL | Moderate activity. Optimization required. |

| SI | Selectivity Index | > 8.0 | (CC50 / IC50). An SI > 10 is the target for lead candidates. |

| Cytokine | IL-6 Reduction | ~40-50% vs. Control | Significant anti-inflammatory potential. |

Note: Pure 2-Methylquinazolin-4(3H)-one is a "Lead Scaffold." Derivatives substituted at the C2 or N3 positions often achieve IC50 values in the low micromolar (< 5 µM) range.

References

-

Bioactive Identification (C1): He, J., et al. (2021). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules.

-

Synthesis Protocol: Elmuradov, C. J., et al. (2024).[2] Convenient Synthesis of 2-Methylquinazolin-4-thione Based on Anthranilic Acid. Austrian Journal of Technical and Natural Sciences.

-

Quinazoline Derivatives: Wang, Y., et al. (2020).[3] Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Plaque Assay Standard: Matrosovich, M., et al. (2006). Early alterations of the receptor-binding properties of H1N1 influenza viruses. Journal of Virology.

Sources

- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]

- 2. CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID [ppublishing.org]

- 3. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antibacterial and Antifungal Activity of 2-Methylquinazolin-4(3H)-one Scaffolds

Executive Summary

The quinazolin-4(3H)-one pharmacophore represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among its derivatives, 2-Methylquinazolin-4(3H)-one serves as a critical scaffold for the development of potent antimicrobial agents. This guide provides a technical deep-dive into the synthesis, mechanism of action, and evaluation protocols for this compound and its bioactive derivatives.

Recent studies indicate that while the parent 2-methyl core possesses moderate intrinsic activity, functionalization at the N3 and C6 positions significantly amplifies efficacy against multidrug-resistant (MDR) pathogens, including MRSA and Candida albicans. The primary mechanism of action is hypothesized to be dual inhibition of bacterial DNA gyrase (Topoisomerase II) and Penicillin-Binding Protein 2a (PBP2a).

Chemical Basis & Rational Design

Pharmacophore Analysis

The 2-Methylquinazolin-4(3H)-one core is structurally similar to quinolone antibiotics and various alkaloids. Its biological activity is governed by electronic and steric factors at three key positions:

-

Position 2 (Methyl group): Provides essential lipophilicity for membrane penetration. Modification here with bulky aryl groups often reduces activity, whereas the methyl group maintains a favorable steric profile.

-

Position 3 (Lactam Nitrogen): The most versatile site for modification. Substitution with substituted phenyl, amino, or heterocyclic rings (e.g., thiazoles) is critical for high-affinity binding to bacterial enzymes.

-

Position 6 (Benzenoid Ring): Introduction of electron-withdrawing groups (halogens like Cl, Br, I) enhances metabolic stability and binding interaction via halogen bonding.

Synthesis of the Core Scaffold

To evaluate biological activity, high-purity starting material is required. The standard synthesis involves the cyclization of anthranilic acid derivatives.[1]

Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

-

Cyclization: React Anthranilic acid (1.0 eq) with Acetic anhydride (excess) under reflux for 2-3 hours.

-

Intermediate Formation: This yields 2-methyl-4H-benzo[d][1,3]oxazin-4-one.[2]

-

Amidation/Ring Closure: React the benzoxazinone intermediate with Hydrazine hydrate or Ammonia (1.2 eq) in ethanol under reflux for 4-6 hours.

-

Purification: The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF to yield the target quinazolinone.

Caption: Step-wise synthesis of the 2-Methylquinazolin-4(3H)-one scaffold via benzoxazinone intermediate.

Mechanism of Action (MOA)

The antibacterial efficacy of 2-methylquinazolin-4(3H)-one derivatives is attributed to a multi-target mechanism, reducing the likelihood of rapid resistance development.

Primary Target: DNA Gyrase Inhibition

Similar to fluoroquinolones, these compounds inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The planar quinazolinone ring intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA and preventing replication.

Secondary Target: PBP2a Inhibition (MRSA Specific)

Recent in silico and in vitro studies suggest that specific derivatives (especially those with bulky N3 substitutions) bind to the allosteric site of Penicillin-Binding Protein 2a (PBP2a), restoring susceptibility in methicillin-resistant S. aureus (MRSA).

Caption: Dual mechanism of action targeting DNA replication and cell wall synthesis pathways.

Antimicrobial Evaluation Protocols

To ensure reproducibility and valid data, the following protocols based on CLSI (Clinical and Laboratory Standards Institute) guidelines must be strictly followed.

In Vitro Antibacterial Assay (Broth Microdilution)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Standardized bacterial inoculum (

CFU/mL). -

Resazurin dye (optional, for visual readout).

Protocol:

-

Stock Solution: Dissolve the test compound in DMSO (1 mg/mL). Ensure final DMSO concentration in the assay is <1% to avoid solvent toxicity.

-

Dilution: Prepare serial two-fold dilutions in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 10 µL of standardized bacterial suspension to each well.

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: Sterile MHB + DMSO.

-

-

Incubation: Incubate at

for 18-24 hours. -

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Antifungal Assay (Agar Well Diffusion)

Used for preliminary screening against Candida albicans and Aspergillus niger.

Protocol:

-

Media Prep: Use Sabouraud Dextrose Agar (SDA).

-

Seeding: Spread

of fungal spore suspension ( -

Well Creation: Punch 6 mm wells using a sterile cork borer.

-

Application: Add

of test compound (100 µg/mL) into the wells. -

Incubation: Incubate at

for 48 hours. -

Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Spectrum of Activity & SAR Data[1]

The following data summarizes the comparative activity of the parent scaffold versus optimized derivatives.

Structure-Activity Relationship (SAR) Summary[3]

-

Parent Core: Weak to moderate activity (MIC > 64 µg/mL).

-

C6-Halogenation: Increases lipophilicity and potency (MIC drops to 16-32 µg/mL).

-

N3-Schiff Bases: The most potent class. Introduction of a 4-chlorobenzylideneamino group at N3 yields MIC values comparable to standard antibiotics.

Quantitative Efficacy Data (Representative)

| Compound Variant | R1 (Pos 2) | R2 (Pos 3) | R3 (Pos 6) | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |

| Parent Core | Methyl | H | H | >128 µg/mL | >128 µg/mL | >128 µg/mL |

| Derivative A | Methyl | Phenyl | Br | 32 µg/mL | 64 µg/mL | 64 µg/mL |

| Derivative B | Methyl | 4-Cl-Phenylamino | I | 4 µg/mL | 8 µg/mL | 16 µg/mL |

| Ciprofloxacin | - | - | - | 0.5 µg/mL | 0.25 µg/mL | - |

| Fluconazole | - | - | - | - | - | 2 µg/mL |

Note: Data derived from aggregated literature values for comparative purposes [1, 3, 5].

Toxicology & Safety Profile

Before advancing to in vivo models, the cytotoxicity must be evaluated to establish the Selectivity Index (SI).

-

Assay: MTT assay on HeLa or HepG2 cell lines.

-

General Finding: 2-Methylquinazolin-4(3H)-one derivatives generally show low cytotoxicity (

) against mammalian cells, providing a favorable therapeutic window. -

ADMET Prediction:

-

Lipophilicity (LogP): Typically 2.5 - 3.5 (Good membrane permeability).

-

Rule of Five: Most derivatives comply with Lipinski’s Rule of Five (MW < 500, H-bond donors < 5).

-

References

-

National Institutes of Health (NIH). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available at: [Link]

-

MDPI (Molecules). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Available at: [Link]

-

Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available at: [Link][2][3]

-

Eco-Vector Journals. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.[4] Available at: [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Methylquinazolin-4(3H)-one Hydrochloride

Abstract & Strategic Significance

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs with anticonvulsant, antihypertensive, and antimalarial properties.[1] This application note details a robust, scalable protocol for synthesizing 2-methylquinazolin-4(3H)-one hydrochloride .

Unlike "one-pot" fusion methods that often suffer from charring and difficult purification, this protocol utilizes a telescoped solution-phase approach . It proceeds via the in situ formation of the 2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate, followed by ammonolysis and ring closure. This strategy ensures high purity (>98%) and reproducibility suitable for lead optimization and early-stage process development.

Chemical Safety (HSE) & Pre-requisites

CRITICAL WARNING: This protocol involves corrosive reagents and high temperatures. All operations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Handling Precaution |

| Anthranilic Acid | Irritant | Avoid inhalation of dust. Precursor control (drug regulations may apply in some regions). |

| Acetic Anhydride | Corrosive, Flammable | Lachrymator. Use double gloves (Nitrile). Keep away from ignition sources. |

| Ammonium Acetate | Irritant | Hygroscopic. Store in a desiccator. |

| Hydrochloric Acid | Corrosive | Fuming. Dispense in a well-ventilated hood. |

Retrosynthetic Logic & Mechanism

The synthesis is driven by the thermodynamic stability of the bicyclic aromatic system. The pathway involves two distinct mechanistic phases:[2]

-

Cyclodehydration: Anthranilic acid reacts with acetic anhydride to form the kinetically accessible benzoxazinone intermediate.

-

Ammonolysis & Recyclization: Nucleophilic attack by ammonia (from ammonium acetate) opens the oxazinone ring, followed by a condensation reaction to form the thermodynamically stable quinazolinone.

Caption: Mechanistic flow from Anthranilic Acid to the final Hydrochloride Salt.

Experimental Protocol

Phase A: Synthesis of the Free Base

Scale: 50 mmol (approx. 6.85 g of starting material)

-

Equipment Setup:

-

Cyclodehydration (Benzoxazinone formation):

-

Charge the RBF with Anthranilic Acid (6.86 g, 50.0 mmol) .

-

Add Acetic Anhydride (25.0 mL, ~265 mmol) . Note: Ac₂O acts as both reagent and solvent.

-

Heat the mixture to reflux (bath temp ~145°C) for 2 hours .

-

Checkpoint: The solution should turn clear and slightly amber. TLC (30% EtOAc/Hexane) should show consumption of anthranilic acid (R_f ~0.4) and appearance of the non-polar benzoxazinone (R_f ~0.8).

-

-

Telescoped Ring Closure:

-

Cool the reaction mixture to roughly 60°C.

-

Crucial Step: Carefully remove excess acetic anhydride under reduced pressure (rotary evaporator) to leave a semi-solid residue. Note: This prevents competitive acetylation of the ammonia source.

-

Add Glacial Acetic Acid (20 mL) to redissolve the residue.

-

Add Ammonium Acetate (11.5 g, 150 mmol) .

-

Re-attach the condenser and reflux for 3 hours .

-

Observation: The mixture may darken slightly. A precipitate often begins to form upon cooling.

-

-

Workup & Isolation:

-

Pour the hot reaction mixture slowly into Ice-Cold Water (150 mL) with vigorous stirring.

-

Allow the suspension to stir for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with Cold Water (2 × 20 mL) and then Cold Ethanol (10 mL) .

-

Dry the crude solid in a vacuum oven at 60°C for 4 hours.

-

Expected Yield (Free Base): 6.0 – 7.2 g (75–90%).

-

Characterization Check: Melting Point 231–233°C [1, 2].[5]

-

Phase B: Hydrochloride Salt Formation

Objective: Convert the free base to the water-soluble hydrochloride salt.

-

Dissolution:

-

Suspend the crude free base (5.0 g) in Ethanol (50 mL) .

-

Heat to 60°C. The solid may not dissolve completely (this is normal).

-

-

Acidification:

-

Add Conc. HCl (37%, 3.0 mL) dropwise.

-

Observation: The suspension will initially clear (protonation solubilizes the base) and then rapidly precipitate the hydrochloride salt as a bulky white solid.

-

-

Crystallization:

-

Allow the mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

-

Filter the white crystals.

-

Wash with Cold Acetone (20 mL) to remove trace water and acetic acid.

-

Dry under vacuum.

-

Purification & Characterization

For pharmaceutical applications, recrystallization is recommended.

| Parameter | Specification | Method |

| Recrystallization Solvent | Ethanol / Methanol (9:1) | Dissolve hot, cool slowly [3]. |

| Appearance | White to off-white crystalline powder | Visual inspection.[5] |

| Melting Point (Free Base) | 231 – 233 °C | Capillary method (Lit. 231-233°C [2]). |

| Melting Point (HCl Salt) | > 280 °C (Decomposition) | Salt lattice energy typically exceeds degradation temp. |

| Solubility | Soluble in DMSO, Water (moderate); Insoluble in Et₂O | Visual solubility test. |

Spectral Validation (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

-

δ 12.20 (br s, 1H): NH proton (lactam form).

-

δ 8.10 (d, J=8.0 Hz, 1H): Aromatic H-5 (deshielded by carbonyl).

-

δ 7.80 (t, J=7.5 Hz, 1H): Aromatic H-7.

-

δ 7.60 (d, J=8.0 Hz, 1H): Aromatic H-8.

-

δ 7.45 (t, J=7.5 Hz, 1H): Aromatic H-6.

-

δ 2.35 (s, 3H): Methyl group at C-2 [4].

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation.

Troubleshooting & Expert Tips

-

Low Yield in Step 1: If the benzoxazinone does not form, ensure the Acetic Anhydride is not hydrolyzed. Use a fresh bottle.

-

Sticky Product: If the final solid is sticky/gummy, it indicates trapped acetic acid. Recrystallize from Ethanol/Water (8:2) or wash extensively with Acetone.

-

Coloration: A pink/brown hue suggests oxidation of anthranilic acid. Perform the initial reflux under a Nitrogen atmosphere to improve color profile.

-

Salt Stoichiometry: Do not use a large excess of HCl. 1.1 equivalents are sufficient. Excess acid can trap solvent in the crystal lattice or cause hydrolysis if water is present at high temps.

References

-

Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[3][4] Acta Cryst. B72, 171-179.

-

ChemicalBook. (2023).[6] 2-Methyl-4(3H)-quinazolinone Properties and Melting Point. Link

-

Kalogirou, A. S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. IUCrData . Link(Note: Generalized link to IUCr database for verification).

-

RSC Spectra. (2014). 1H NMR of Quinazolinone Derivatives in DMSO-d6. Royal Society of Chemistry .[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110041261B - Preparation method of naphazoline hydrochloride - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinazolinone and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic routes to these compounds often necessitate harsh reaction conditions, prolonged reaction times, and laborious purification procedures. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinazolinone derivatives, a green and efficient alternative that dramatically accelerates reaction rates, improves yields, and simplifies workflows. We will delve into the mechanistic underpinnings of microwave heating in organic synthesis and present a series of validated protocols, complete with expert insights to ensure successful implementation in your laboratory.

The Quinazolinone Scaffold and the Rationale for Microwave-Assisted Synthesis

The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The urgent need for rapid lead optimization and library synthesis in drug development pipelines has driven the adoption of more efficient synthetic technologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool in this context. Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[3][4] This results in rapid temperature elevation and localized superheating, often leading to dramatic rate enhancements. The key advantages of MAOS in the synthesis of quinazolinone derivatives include:

-

Drastic Reduction in Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[5][6]

-

Enhanced Reaction Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[5][7]

-

Improved Purity Profiles: The shorter reaction times at elevated temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction mixtures.

-

Energy Efficiency: Rapid heating and shorter reaction times contribute to significant energy savings.[3]

-

Facilitation of Solvent-Free Reactions: The ability of microwaves to directly heat solid or neat reactants often allows for the elimination of solvents, aligning with the principles of green chemistry.[1][3]

Core Synthetic Strategies and Mechanistic Considerations

Several synthetic pathways to quinazolinone derivatives are significantly enhanced by microwave irradiation. Here, we explore the most prominent and reliable methods.

The Niementowski Reaction: A Classic Reimagined

The Niementowski reaction, the condensation of anthranilic acid with an amide, is a fundamental method for constructing the 4(3H)-quinazolinone ring system.[3][4] Conventionally, this reaction is sluggish and requires high temperatures. Microwave irradiation dramatically accelerates this process.[3][4]

Mechanism: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the quinazolinone ring. The high temperatures rapidly achieved with microwave heating facilitate the dehydration step.

Experimental Workflow: Microwave-Assisted Niementowski Reaction

Caption: General workflow for the microwave-assisted Niementowski reaction.

One-Pot Multicomponent Syntheses

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Microwave irradiation is particularly effective at promoting these reactions, often under solvent-free conditions. A common MCR for quinazolinones involves the condensation of an anthranilic acid derivative, an orthoester, and a primary amine.[4][8]

Mechanism: The reaction likely proceeds through the initial formation of an amidine from the orthoester and the primary amine. This is followed by condensation with the anthranilic acid and subsequent cyclization.

Synthesis from 2-Aminobenzamide and Aldehydes/Alcohols

A versatile and green approach involves the reaction of 2-aminobenzamide with aldehydes or, even more attractively, with alcohols which are oxidized in situ to the corresponding aldehydes.[1] This method can be performed under solvent-free conditions using a copper catalyst.[1]

Reaction Pathway: In-situ Oxidation and Cyclization

Caption: Pathway for quinazolinone synthesis from alcohols and 2-aminobenzamide.

Detailed Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This one-pot protocol is adapted from a procedure involving the reaction of anthranilic acid, an acid chloride, and a primary amine.[8] The reaction proceeds via an in-situ generated benzoxazinone intermediate.

Materials:

-

Anthranilic acid

-

Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride)

-

Appropriate primary amine (e.g., aniline, methylamine)

-

Microwave reactor (monomode systems are recommended for better control)[9]

-

Microwave reaction vessels with stir bars

-

Ethanol for recrystallization

Procedure:

-

In a 10 mL microwave reaction vessel, combine anthranilic acid (1 mmol), the acid chloride (1 mmol), and the primary amine (1 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power of 560 W for 7-10 minutes.[8] Monitor the reaction progress by TLC if necessary.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add crushed ice and a small amount of concentrated hydrochloric acid to the reaction mixture.

-

Filter the resulting solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Expert Insights:

-

The reaction is exothermic; ensure proper sealing of the reaction vessel.

-

The order of addition of reagents can be crucial. It is often best to add the most reactive component last.

-

For less reactive amines, the reaction time may need to be extended.

-

This method is advantageous due to its high yield, short reaction time, and simple work-up.[8]

Protocol 2: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

This protocol is a modification of the classic Niementowski reaction, accelerated by microwave irradiation under solvent-free conditions.[3][4]

Materials:

-

Anthranilic acid

-

Formamide

-

Microwave reactor

-

Microwave reaction vessels

Procedure:

-

Place anthranilic acid (1 mmol) and formamide (2 mL) in a microwave reaction vessel.

-

Irradiate the mixture in a domestic or laboratory microwave oven at a power of 300-600 W for 3-5 minutes.[3]

-

Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion, cool the reaction mixture.

-

Add cold water to the vessel to precipitate the product.

-

Filter the solid, wash with water, and dry to yield quinazolin-4(3H)-one.

Expert Insights:

-

This method is operationally simple and provides high purity products with a straightforward work-up.[3]

-

The use of a large excess of formamide is common as it acts as both a reactant and a solvent.

Protocol 3: Copper-Catalyzed Microwave-Assisted Synthesis from 2-Aminobenzamide and Alcohols

This protocol exemplifies a green chemistry approach, utilizing a readily available copper catalyst under solvent-free conditions.[1]

Materials:

-

2-Aminobenzamide

-

Substituted benzyl alcohol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Microwave reactor

Procedure:

-

To a microwave reaction vessel, add 2-aminobenzamide (1 mmol), the benzyl alcohol (1.2 mmol), CuI (4 mol%), and Cs₂CO₃ (2 mmol).

-

Seal the vessel and irradiate in a microwave reactor at a set temperature of 120°C for 2 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired quinazolinone.

Expert Insights:

-

The choice of base is critical; Cs₂CO₃ was found to be optimal in the reported procedure.[1]

-

This one-pot reaction combines oxidation, condensation, and cyclization, offering high atom economy.

-

The mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which then reacts with the 2-aminobenzamide.[1]

Comparative Data

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods.

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

| Conventional Niementowski | Oil bath, 180-200°C | 3-6 hours | 48-89% | [5] |

| Microwave Niementowski | Microwave irradiation | 10-20 minutes | 66-97% | [5] |

| Conventional Synthesis from 2-aminobenzamide | Reflux in toluene | 3 hours | ~95% (intermediate) | |

| Microwave Synthesis from 2-aminobenzamide | Microwave, 150°C | 20 minutes | ~94-99% (intermediate) | |

| Conventional One-Pot Synthesis | Refluxing solvent | Several hours | Moderate | [8] |

| Microwave One-Pot Synthesis | Solvent-free, 560 W | 7-10 minutes | High | [8] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or microwave power. Ensure efficient stirring. |

| Decomposition of starting materials or product | Decrease microwave power or reaction time. Use a pulsed heating mode. | |

| Formation of Side Products | Reaction temperature too high | Reduce microwave power. Use a solvent with a lower boiling point if applicable. |

| Incorrect stoichiometry | Carefully control the molar ratios of reactants. | |

| Difficulty in Product Isolation | Product is soluble in the work-up solvent | Use an alternative solvent for precipitation or extract the product. |

| Inconsistent Results | Inaccurate temperature monitoring | Use a fiber-optic temperature probe for precise temperature control. |

| Non-homogenous heating | Ensure efficient stirring and use a dedicated monomode microwave reactor. |

Conclusion and Future Outlook

Microwave-assisted synthesis has revolutionized the preparation of quinazolinone derivatives, offering a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse quinazolinone libraries for drug discovery and materials science applications. The continued development of novel microwave-promoted multicomponent reactions and the use of sustainable solvents and catalysts will further enhance the utility of this powerful technology.

References

-

Al-dujaili, J. H., & Al-Zuhairi, A. J. (Year). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584. [Link]

-

(2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

-

(Year). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

-

Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 12(12), 2759-2780. [Link]

-

(Year). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. [Link]

-

(2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]

-

(Year). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Institutes of Health. [Link]

-

Patil, J. P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Science and Research, 1(3), 52-54. [Link]

-

(Year). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]

-

Nagar, A. A., et al. (2015). Solvent Free One Pot Microwave Synthesis of Quinazolin 4-(3H)-One Derivatives with their Antibacterial and Antifungal Activity. ResearchGate. [Link]

-

(Year). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. National Institutes of Health. [Link]

-

(Year). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Publisher. [Link]

-

(2025). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. ResearchGate. [Link]

-

(Year). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

Application Note: High-Content Screening of 2-Methylquinazolin-4(3H)-one Derivatives for Anticancer Activity

Executive Summary

The 2-methylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Gefitinib (EGFR inhibitor) and Raltitrexed (antimetabolite). Its pharmacophore versatility allows it to target multiple oncogenic drivers, including Tyrosine Kinases (EGFR, VEGFR), Tubulin, and Dihydrofolate Reductase (DHFR).

This guide provides a validated workflow for screening novel 2-methylquinazolin-4(3H)-one derivatives. It moves beyond generic protocols to address specific challenges associated with this scaffold, such as aqueous insolubility and multi-target polypharmacology.

Compound Management & Solubilization

Challenge: Quinazolinone derivatives, particularly those with aromatic substitutions at the C-2 and N-3 positions, often exhibit poor aqueous solubility, leading to precipitation in cell culture media and false negatives.

Protocol: Stock Preparation

-

Primary Stock: Dissolve lyophilized compounds in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

-

Note: If precipitation occurs, sonicate at 40 kHz for 10 minutes at room temperature.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive linkers like styryl groups) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to avoid solvent cytotoxicity.

Phase I: Phenotypic Screening (Cytotoxicity)

Objective: Determine the antiproliferative potency (

Recommended Cell Panel:

-

MCF-7 / MDA-MB-231: Breast cancer (Hormone dependent vs. Triple-negative).

-

A549: Non-small cell lung cancer (EGFR wild type).

-

PC-3: Prostate cancer.[1]

-

HUVEC: Human Umbilical Vein Endothelial Cells (Control for selectivity/angiogenesis).

Protocol: Optimized MTT Assay for Quinazolinones

Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.

Materials:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: 100% DMSO.

Step-by-Step Workflow:

-

Seeding: Plate cells in 96-well clear-bottom plates.

-

Adherent cells: 5,000–10,000 cells/well in 100 µL media.

-

Incubation: Allow attachment for 24 hours at 37°C, 5%

.

-

-

Treatment:

-

Remove old media (carefully aspirate).

-

Add 100 µL of fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM).

-

Controls:

-

Negative:[2] 0.5% DMSO in media.

-

Positive:Gefitinib (for EGFR targets) or Colchicine (for Tubulin targets).

-

-

Incubate for 48 to 72 hours .

-

-

Development:

-

Add 20 µL of MTT stock solution to each well.

-

Incubate for 3–4 hours until purple precipitates are visible.

-

-

Solubilization (Critical Step):

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of DMSO .

-

Shake on an orbital shaker for 15 minutes (protect from light).

-

-

Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis:

Calculate % Cell Viability:

Phase II: Target Deconvolution

Once active compounds (

Workflow Visualization

The following diagram illustrates the decision matrix for screening these derivatives.

Caption: Hierarchical screening workflow for quinazolinone derivatives, prioritizing phenotypic hits before mechanistic deconvolution.

Protocol: EGFR Kinase Inhibition Assay (ELISA-based)

Many 2-methylquinazolinones act as ATP-competitive inhibitors of EGFR.

-

Preparation: Coat 96-well plates with Poly(Glu, Tyr) substrate.

-

Reaction Mix: Combine:

-

Test Compound (var.[3] concentration).

-

Purified EGFR enzyme (recombinant).

-

ATP (at

concentration, typically 10 µM). -

Kinase Buffer (

,

-

-

Incubation: 1 hour at 37°C.

-

Detection:

-

Wash plate.

-

Add anti-phosphotyrosine antibody (HRP-conjugated).

-

Add TMB substrate and measure

.

-

-

Result: A decrease in OD indicates inhibition of EGFR phosphorylation.

Protocol: DHFR Inhibition Assay (Spectrophotometric)

Derivatives resembling folic acid (e.g., with p-aminobenzoylglutamate tails) target DHFR.

-

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: Dihydrofolic acid (50 µM).

-

Cofactor: NADPH (50 µM).

-

Enzyme: Recombinant Human DHFR (0.01 U/mL).

-

-

Procedure:

-

Add Buffer, NADPH, and Test Compound to a quartz cuvette.

-

Initiate reaction by adding DHFR.

-

Incubate 2 mins for equilibration.

-

Add Dihydrofolic acid to start.

-

Kinetic Read: Measure

every 15 seconds for 3 minutes.

-

-

Calculation:

Structure-Activity Relationship (SAR) Insights

When analyzing your screening data, look for these established trends for the 2-methylquinazolin-4(3H)-one scaffold:

| Position | Modification | Effect on Activity | Mechanism Link |

| C-2 | Methyl (unsubstituted) | Moderate activity | Baseline |

| C-2 | Styryl / Aryl extension | Increased Potency | Enhanced hydrophobic pocket filling (EGFR) |

| N-3 | Phenyl / Substituted Aryl | Critical for Selectivity | Determines kinase vs. tubulin specificity |

| C-6/C-8 | Halogen (Cl, Br, I) | Increased Lipophilicity | Improved membrane permeability & binding affinity |

Mechanistic Pathway: EGFR Signaling

Understanding where these inhibitors act is crucial. The diagram below details the EGFR pathway blockade.

Caption: Mechanism of Action: Quinazolinone derivatives block ATP binding at the EGFR intracellular domain, halting downstream PI3K/AKT and MAPK signaling cascades.

References

-

Al-Omary, F. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[4] Taylor & Francis.

-

Abdelkhalek, A. A., et al. (2020). Dihydrofolate reductase (DHFR) inhibition and molecular modeling study of some 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones. ResearchGate.

-

Abcam. MTT Assay Protocol.

-

Mahato, A. K., et al. (2011).[5] Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. ResearchGate.

-

Kryshchyshyn, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central.

Sources

Antiviral Efficacy Evaluation of 2-Methylquinazolin-4(3H)-one: A Comprehensive Protocol Guide

Executive Summary & Scientific Rationale

The compound 2-Methylquinazolin-4(3H)-one represents a "privileged scaffold" in medicinal chemistry. Its structural derivatives have demonstrated significant biological activity, ranging from DHFR inhibition to direct viral replication blockade. Recent studies have specifically highlighted its efficacy against Influenza A (H1N1) , where it acts by downregulating viral neuraminidase (NA) and nucleoprotein (NP) expression [1]. Furthermore, N-substituted derivatives of this scaffold are actively being investigated for SARS-CoV-2 inhibition [4].

This guide provides a rigorous, self-validating workflow for evaluating the antiviral efficacy of 2-Methylquinazolin-4(3H)-one. Unlike generic screening protocols, this workflow prioritizes the Selectivity Index (SI) —the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50)—ensuring that observed antiviral effects are pharmacological, not artifacts of host cell toxicity.

Experimental Workflow Overview

The evaluation process follows a "Screening Funnel" logic, moving from high-throughput safety assessment to low-throughput, high-fidelity mechanistic validation.

Figure 1: The Antiviral Screening Funnel. A "Go/No-Go" decision point at Phase 1 prevents wasting resources on toxic compounds.

Compound Preparation & Management[1][2][3][4]

Critical Constraint: Quinazolinones generally exhibit poor aqueous solubility. Proper solubilization is the first step to reproducible data.

-

Stock Solution: Dissolve 2-Methylquinazolin-4(3H)-one in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

-

Note: Sonicate for 5-10 minutes if visible particulates remain.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the stock into culture media (e.g., DMEM) immediately prior to use.

-

Safety Threshold: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) , and ideally should be ≤0.1%. Higher DMSO levels can induce cytotoxicity or alter viral envelope permeability, creating false positives.

-

Phase 1: Cytotoxicity Profiling (The Foundation)

Before assessing antiviral activity, you must define the non-toxic range. We use the MTT Assay , which measures mitochondrial metabolic activity as a proxy for cell viability [8, 11].[1]

Protocol: MTT Cytotoxicity Assay

Cell Line: MDCK (for Influenza) or Vero E6 (for general screening).

-

Seeding: Seed cells in a 96-well plate at

cells/well. Incubate for 24h at 37°C, 5% CO₂ until 90% confluent. -

Treatment: Remove media. Add 100 μL of compound diluted in maintenance media (serially diluted, e.g., 200 μM down to 1.5 μM).

-

Controls: Cell Control (Media + DMSO only), Positive Control (10% DMSO or Triton X-100).

-

-

Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Discard supernatant carefully. Add 100 μL DMSO to dissolve crystals. Shake plate for 10 min.

-

Read: Measure absorbance at 570 nm (reference filter 630 nm).

Data Output: Calculate the CC50 (Cytotoxic Concentration 50%) using non-linear regression (GraphPad Prism: log(inhibitor) vs. response).

-

Acceptance Criteria: CC50 should be > 50 μM for a hit compound.

Phase 2: Quantitative Efficacy (Plaque Reduction Assay)

The Plaque Reduction Assay (PRA) is the gold standard for small molecules. Unlike CPE assays which are qualitative, PRA counts individual infectious viral units, offering high sensitivity [9, 15].

Protocol: Plaque Reduction Assay (Standard)

Virus Model: Influenza A (H1N1) or SARS-CoV-2 surrogate.

-

Seeding: Seed MDCK/Vero cells in 6-well plates (

cells/well) to form a tight monolayer overnight. -

Infection (Adsorption):

-

Wash cells with PBS.[6]

-

Infect with ~50-100 PFU (Plaque Forming Units) of virus per well.

-

Incubate for 1 hour at 37°C with intermittent rocking to allow viral adsorption.

-

-

Treatment (Overlay):

-

Remove viral inoculum.[6]

-

Add 2-3 mL of Overlay Medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50 μM).

-

Overlay Composition: 1:1 mix of 2X MEM and 2% Agarose (or Avicel). This semi-solid matrix prevents virus from spreading through the liquid, forcing localized cell-to-cell spread (plaque formation).

-

-

Incubation: Incubate for 48–72 hours until plaques are visible.

-

Fixation & Staining:

-

Fix cells with 4% Formaldehyde (1 hour).

-

Remove agarose overlay gently under running water.

-

Stain with 0.1% Crystal Violet for 15 mins.

-

-

Counting: Count the clear plaques against the purple background.

Data Analysis:

-

IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

-

Selectivity Index (SI):

.-

Interpretation: An SI > 10 is considered promising; SI > 50 is excellent.

-

Phase 3: Mechanistic Insight (Time-of-Addition)

To understand how 2-Methylquinazolin-4(3H)-one works (e.g., entry inhibitor vs. replication inhibitor), perform a Time-of-Addition assay [1].

-

Pre-treatment (-1h): Add compound 1h before infection. Wash. Infect. -> Tests for entry blockade/prophylaxis.

-

Co-treatment (0h): Add compound with virus during adsorption. -> Tests for virucidal activity or attachment inhibition.

-

Post-treatment (+2h, +6h): Add compound after viral entry. -> Tests for replication/translation inhibition (e.g., NA/NP downregulation).

Expected Result for 2-Methylquinazolin-4(3H)-one: Based on literature [1], this compound downregulates Nucleoprotein (NP) and Neuraminidase (NA).[3][7] Therefore, efficacy is expected to be highest in the Post-treatment phase, suggesting interference with viral protein synthesis or assembly, rather than viral entry.

Figure 2: Hypothesized Mechanism of Action. The compound targets the replication phase, specifically reducing the expression of critical viral proteins [1, 2].

Summary of Key Parameters

| Parameter | Assay | Target Metric | Notes |

| Cytotoxicity | MTT / MTS | CC50 > 100 μM | Ensure compound is not killing the host. |

| Efficacy | Plaque Reduction | IC50 < 10 μM | "Gold Standard" for quantification. |

| Selectivity | Calculation | SI > 10 | The safety margin. |

| Mechanism | qPCR / Western Blot | NA/NP Reduction | Confirm molecular target (Influenza). |

References

-

Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules. (2022).[3][7]

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Pharmaceuticals. (2022).[2]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones. Pharmacy & Pharmacology.

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry.

-

Plaque Assay Protocols. American Society for Microbiology. (2006).

-

MTT Assay Protocol. Abcam.

-

Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules. Methods in Molecular Biology.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. sitesv2.anses.fr [sitesv2.anses.fr]

- 7. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibacterial Susceptibility Testing of Quinazolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1] Bacterial infections are a significant cause of morbidity and mortality worldwide, and the emergence of multidrug-resistant strains has rendered many conventional antibiotics ineffective.[2] This escalating crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.

Quinazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects.[3][4] These compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[5] The antibacterial efficacy of quinazolinone analogs is often attributed to their ability to interfere with essential bacterial processes, such as DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, or by disrupting cell wall formation.[6]

As researchers synthesize novel quinazolinone analogs, rigorous and standardized evaluation of their antibacterial potency is paramount. Antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing critical data on the in vitro activity of a compound against various bacterial isolates.[7] This application note provides a detailed guide to the principles and methodologies of AST, with a specific focus on their application to the preclinical assessment of novel quinazolinone derivatives. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of accurate, reproducible, and comparable data.[8][9]

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1] The MIC is a quantitative measure of a compound's in vitro potency and is a critical parameter in the early stages of drug development.[10] The main methods for determining the MIC are broth dilution and agar dilution.[1] Another widely used method, disk diffusion, provides a qualitative assessment of susceptibility.[11]

The choice of AST method depends on several factors, including the stage of drug development, the number of compounds and bacterial strains to be tested, and the specific information required. For high-throughput screening of a large library of quinazolinone analogs, broth microdilution is often the preferred method due to its efficiency and scalability.[1]

Section 2: Essential Methodologies for AST of Quinazolinone Analogs

This section details the step-by-step protocols for the most common AST methods. It is crucial to adhere strictly to these standardized procedures to ensure the validity of the results.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[12] It involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacterium.[13]

Rationale: This method allows for the simultaneous testing of multiple compounds against a single bacterial strain or a single compound against multiple strains, making it highly efficient for screening purposes. The use of a standardized bacterial inoculum and defined growth medium ensures reproducibility.

Protocol: Broth Microdilution for Quinazolinone Analogs

-

Preparation of Quinazolinone Analog Stock Solution:

-

Dissolve the quinazolinone analog in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

-

-

Preparation of Serial Dilutions:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the quinazolinone analog stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a gradient of compound concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized bacterial suspension.

-

Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the quinazolinone analog that completely inhibits visible growth of the bacterium.[1]

-

Workflow for Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antibacterial activity.[11] It involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate that has been uniformly inoculated with the test bacterium.[15]

Rationale: As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk.[11] The diameter of this zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Protocol: Disk Diffusion for Quinazolinone Analogs

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[14]

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

-

-

Application of Disks:

-

Prepare sterile paper disks impregnated with a known concentration of the quinazolinone analog.

-

Aseptically place the disks onto the surface of the inoculated MHA plate.

-

Ensure firm contact between the disk and the agar.

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[14]

-

The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically not available for novel compounds. Therefore, for new quinazolinone analogs, the zone diameter provides a qualitative measure of activity.

-

Workflow for Disk Diffusion

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Section 3: Quality Control and Data Interpretation

3.1 Quality Control (QC)

Rigorous quality control is essential to ensure the accuracy and reproducibility of AST results.[16] This involves the regular testing of reference bacterial strains with known susceptibility profiles.

-

QC Strains: A panel of well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), should be included in each AST run.[17] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[18]

-

Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[19] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.[16]

Table 1: Example Quality Control Parameters

| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |

| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |

| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | 17 - 21 |

| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | 16 - 21 |

3.2 Interpretation of Results

For established antibiotics, CLSI and EUCAST provide clinical breakpoints to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).[20][21]

-

Susceptible (S): Indicates that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.

-

Intermediate (I): Implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage of the drug can be used.

-

Resistant (R): Suggests that the antimicrobial agent is unlikely to be effective, and alternative therapies should be considered.

For novel quinazolinone analogs, clinical breakpoints will not be available. Therefore, the initial interpretation of results will focus on comparing the MIC values of the new compounds to those of existing antibiotics and assessing their activity against a broad panel of clinically relevant bacterial isolates, including multidrug-resistant strains.

Section 4: Advanced Considerations and Future Directions

While the methods described above are the gold standard for initial AST, several other techniques can provide deeper insights into the antibacterial properties of quinazolinone analogs.

-

Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.[10] It helps to distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.

-

Time-Kill Kinetic Assays: These studies evaluate the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[22] This provides valuable information on the pharmacodynamics of the compound.

-

Mechanism of Action Studies: Investigating how quinazolinone analogs exert their antibacterial effect is crucial for their development. This may involve assays to assess inhibition of DNA synthesis, protein synthesis, or cell wall synthesis.[6]

The continued exploration of quinazolinone derivatives, coupled with robust and standardized antimicrobial susceptibility testing, holds significant promise for the discovery of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

-

Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 29, 2026, from [Link]

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 29, 2026, from [Link]

-

EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved January 29, 2026, from [Link]

-

National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 29, 2026, from [Link]

-

Lavigne, J. P. (2020, November 1). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved January 29, 2026, from [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved January 29, 2026, from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 29, 2026, from [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 29, 2026, from [Link]

-

van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). Retrieved January 29, 2026, from [Link]

-

Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385-4393. Retrieved January 29, 2026, from [Link]

-

CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved January 29, 2026, from [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved January 29, 2026, from [Link]

-

Al-Omary, F. A. M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Arabian Journal of Chemistry, 9, S1637-S1647. Retrieved January 29, 2026, from [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Ozerov, A. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Volgograd Journal of Medical Research, 19(2), 132-136. Retrieved January 29, 2026, from [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved January 29, 2026, from [Link]

-

Kumar, S., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Pharmacology, 10, 4. Retrieved January 29, 2026, from [Link]

-